3-[(2-Aminophenyl)amino]propanamide
Description
3-[(2-Aminophenyl)amino]propanamide is a propanamide derivative featuring a 2-aminophenyl substituent attached to the propanamide backbone via an amino linkage. Propanamide derivatives are widely studied for their biological activities, including antioxidant, anticancer, and anti-inflammatory effects, often modulated by substituent groups on the aromatic ring or the propanamide chain.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(2-aminoanilino)propanamide |
InChI |
InChI=1S/C9H13N3O/c10-7-3-1-2-4-8(7)12-6-5-9(11)13/h1-4,12H,5-6,10H2,(H2,11,13) |
InChI Key |
BSKMDCVAWQEZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminophenyl)amino]propanamide typically involves the reaction of 2-nitroaniline with acrylonitrile, followed by reduction and subsequent amidation. The reaction conditions often include the use of catalysts such as palladium on carbon for the reduction step and acidic or basic conditions for the amidation step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminophenyl)amino]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
3-[(2-Aminophenyl)amino]propanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Aminophenyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Antioxidant Activity of Propanamide Derivatives
Anticancer Activity
Propanamide derivatives with aromatic substituents show selective cytotoxicity:
- 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone displayed potent activity against glioblastoma U-87 cells, likely due to fluorophenyl and triazolethione groups enhancing cellular uptake .
- Derivatives with thiadiazole or triazolone moieties showed moderate activity against triple-negative breast cancer MDA-MB-231 cells, suggesting substituent-dependent mechanisms .
Anti-inflammatory and Analgesic Effects
- 3-[5,6-Diphenyl-3(2H)-pyridazinone-2-yl]propanamide derivatives outperformed acetamide analogs in anti-inflammatory assays. Compound 8e exhibited high efficacy without gastric toxicity, indicating the propanamide backbone’s role in reducing side effects .
- Activity was independent of cyclooxygenase (COX) inhibition, implying novel mechanisms such as cytokine modulation or NF-κB pathway interference .
Structural and Physicochemical Comparisons
- Electron-Withdrawing vs.
- Bulkier Substituents: Compounds like N-(3,5-dichlorobenzyl)-3-((4-oxo-1,4-dihydroquinazolin-2-yl)amino)propanamide () may face steric hindrance, limiting bioavailability compared to smaller analogs like 3-(3-aminophenyl)propanamide .
Table 2: Structural Impact on Bioactivity
Discussion of Mechanistic Insights
- Antioxidant Activity : Electron-donating groups (e.g., methoxy) stabilize free radicals, while conjugated systems (e.g., naphthalene) enhance electron delocalization .
- Anticancer Selectivity : Fluorine atoms improve membrane permeability, and heterocyclic moieties (e.g., triazole) may interact with DNA or protein kinases .
- Anti-inflammatory Mechanisms: Propanamide derivatives may inhibit non-COX pathways, such as leukotriene synthesis or oxidative stress markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
